6-Thiouric acid is a sulfur-containing analog of uric acid. It is a metabolite of 6-mercaptopurine [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] and 6-thioguanine [, , ]. In research, 6-thiouric acid is primarily studied as a product of thiopurine drug metabolism and in relation to enzymes like xanthine oxidase.
6-Thiouric acid is synthesized in the body through the action of enzymes such as xanthine oxidase, which catalyzes the conversion of 6-mercaptopurine to this metabolite. It belongs to the class of thiopurines and is often studied in pharmacokinetic analyses due to its relevance in drug metabolism and efficacy.
The synthesis of 6-thiouric acid occurs primarily through the enzymatic oxidation of 6-mercaptopurine. This process involves the intermediate formation of 6-thioxanthine or 8-oxo-6-mercaptopurine, which are subsequently converted into 6-thiouric acid by molybdenum hydroxylases present in liver fractions.
In laboratory settings, high-performance liquid chromatography (HPLC) is commonly employed to analyze the oxidation rates and quantify the concentrations of 6-thiouric acid alongside its precursors. For instance, studies have utilized HPLC systems to monitor the enzymatic reactions involving 6-mercaptopurine and measure the production of its metabolites, including 6-thiouric acid .
The molecular formula for 6-thiouric acid is C₄H₄N₂O₃S. Its structure features a thiol group (-SH) attached to a uric acid backbone, which contributes to its chemical reactivity and biological activity. Key structural data include:
The compound's structural characteristics are critical for understanding its interactions within biological systems.
The primary reaction involving 6-thiouric acid occurs during the catabolism of 6-mercaptopurine. The oxidation process can be represented as follows:
This reaction highlights the role of xanthine oxidase as a key enzyme facilitating the conversion. Studies have demonstrated that various inhibitors can affect this enzymatic pathway, thereby influencing the levels of 6-thiouric acid produced in vivo .
The mechanism by which 6-thiouric acid exerts its effects is primarily linked to its role as a metabolite of 6-mercaptopurine. As an end product of purine metabolism, it may influence purine nucleotide synthesis pathways. The presence of thiol groups allows for potential interactions with other biomolecules, impacting cellular signaling pathways related to immune response modulation.
Research indicates that variations in xanthine oxidase activity can lead to altered levels of 6-thiouric acid, which may correlate with therapeutic outcomes in patients receiving thiopurine therapy .
Key physical properties of 6-thiouric acid include:
Chemical properties include its ability to undergo oxidation-reduction reactions due to the presence of sulfur and nitrogen functional groups. These properties are essential for its behavior in biological systems and its interactions with other drugs.
6-Thiouric acid is primarily studied within the context of pharmacology and toxicology, particularly concerning treatments involving thiopurines like 6-mercaptopurine. Its quantification is crucial for monitoring therapeutic drug levels and assessing patient responses to treatment. Additionally, research into its metabolic pathways aids in understanding individual variations in drug metabolism due to genetic factors .
6-Thiouric acid (6-TUA), systematically named 6-thioxo-7,9-dihydro-1H-purine-2,8(3H,6H)-dione, is a sulfur-containing purine derivative with the molecular formula C₅H₄N₄O₂S and a molecular weight of 184.17 g/mol [1] [4] [8]. Its structure features a purine ring system with a thione group (-C=S) at the C6 position, replacing the carbonyl group (-C=O) found in uric acid. This substitution significantly alters its chemical behavior, including tautomerism where the thione form predominates over the thiol form in physiological conditions [8]. The compound decomposes above 300°C and exhibits limited solubility in aqueous solutions, consistent with its role as a metabolic end-product [8].
Table 1: Structural and Chemical Properties of 6-Thiouric Acid
Property | Value/Description |
---|---|
IUPAC Name | 6-Thioxo-7,9-dihydro-1H-purine-2,8(3H,6H)-dione |
Molecular Formula | C₅H₄N₄O₂S |
Molecular Weight | 184.17 g/mol |
Melting Point | >300°C (decomposition) |
Key Structural Feature | Thioxo group at C6 position |
Tautomeric Forms | Thione (predominant) vs. Thiol |
6-Thiouric acid was identified in the 1950s–1960s during investigations into the metabolism of thiopurine drugs. Nobel laureates Gertrude Elion and George Hitchings first characterized it as a terminal metabolite of 6-mercaptopurine (6-MP) while developing purine analogs for leukemia treatment [6] [9]. Key milestones include:
Table 2: Key Historical Research on 6-Thiouric Acid
Year | Milestone | Significance |
---|---|---|
1953 | Development of 6-MP for leukemia | Identified 6-TUA as a major metabolite |
1958 | Link between 6-MP and immunosuppression | Clarified metabolic fate of thiopurines |
1989 | Pharmacokinetic profiling in transplant patients | Demonstrated renal clearance of 6-TUA [5] |
6-Thiouric acid is the primary inactivation product in the catabolic pathway of thiopurine drugs (azathioprine, 6-MP, 6-thioguanine). Its formation is catalyzed by xanthine oxidase (XO), which sequentially oxidizes 6-MP to 8-hydroxy-6-MP and finally to 6-TUA [2] [3] [7]. This reaction diverts thiopurines from activation into cytotoxic thioguanine nucleotides (TGNs), rendering 6-TUA pharmacologically inert [5] [7]. In renal impairment, 6-TUA accumulates due to its reliance on glomerular filtration for excretion, as evidenced by correlations between its plasma half-life (up to 3.8 hours) and serum creatinine levels [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1